4-(Aminomethyl)-2-chloro-3-pyridinol
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Overview
Description
4-(Aminomethyl)-2-chloro-3-pyridinol is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 4-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-chloro-3-pyridinol can be achieved through several methods. One common approach involves the chlorination of 4-(Aminomethyl)-3-pyridinol using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as nitration, reduction, and chlorination, followed by purification through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-chloro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(Aminomethyl)-3-pyridinol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-(Aminomethyl)-2-chloro-3-pyridone.
Reduction: Formation of 4-(Aminomethyl)-3-pyridinol.
Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-2-chloro-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-chloro-3-pyridinol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-3-pyridinol: Lacks the chlorine atom at the 2-position.
2-Chloro-3-pyridinol: Lacks the aminomethyl group at the 4-position.
4-(Aminomethyl)-2-chloropyridine: Lacks the hydroxyl group at the 3-position
Uniqueness
4-(Aminomethyl)-2-chloro-3-pyridinol is unique due to the presence of both the aminomethyl group and the chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
4-(aminomethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H,3,8H2 |
InChI Key |
MKLSPSCAEMUKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)O)Cl |
Origin of Product |
United States |
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